2-Bromo-4-nitrobenzaldehyde

Catalog No.
S686413
CAS No.
5274-71-5
M.F
C7H4BrNO3
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-nitrobenzaldehyde

CAS Number

5274-71-5

Product Name

2-Bromo-4-nitrobenzaldehyde

IUPAC Name

2-bromo-4-nitrobenzaldehyde

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H

InChI Key

XKDLLBUNDADXAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O

Synthesis of Biaryl Compounds

-Bromo-4-nitrobenzaldehyde functions as a valuable reagent in the synthesis of biaryl compounds, which are molecules containing two directly connected aromatic rings. This application leverages the reactive nature of the bromine atom at the second position (2-Br) and the presence of the electron-withdrawing nitro group (4-NO2), which activates the aldehyde group (CHO) for further reactions.

One prominent method employs the Wittig reaction with triarylbismuth, followed by an elimination reaction using aqueous acid, to form the desired biaryl compound. [Source: Biosynth - 2-Bromo-4-nitrobenzaldehyde, ]

Synthesis of Quinoline Derivatives

-Bromo-4-nitrobenzaldehyde plays a crucial role in the synthesis of quinoline derivatives, a class of heterocyclic compounds with a wide range of biological activities. These derivatives often exhibit promising applications in the development of new drugs and pharmaceuticals.

The specific synthetic route involves various coupling reactions, where the reactive 2-Br and the activated aldehyde group (CHO) participate in the formation of the quinoline ring structure. This approach has been proven effective in obtaining various quinoline derivatives with potential therapeutic value. [Source: BLD Pharm - 2-Bromo-4-nitrobenzaldehyde, ]

Synthesis of Cyclic Compounds

Beyond biaryl and quinoline derivatives, 2-Bromo-4-nitrobenzaldehyde shows promise in the synthesis of other cyclic compounds. Research has demonstrated its effectiveness in cross-coupling reactions, particularly for the formation of cyclopentane and cyclohexane derivatives. These cyclic compounds find applications in various fields, including material science and organic chemistry. [Source: Biosynth - 2-Bromo-4-nitrobenzaldehyde, ]

2-Bromo-4-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol. It is characterized by a benzaldehyde functional group substituted with both a bromine atom at the second position and a nitro group at the fourth position of the benzene ring. This compound is known for its distinctive chemical properties, which arise from the electron-withdrawing effects of the nitro group and the halogen substituent's reactivity. Its CAS number is 5274-71-5, and it is often utilized in various synthetic applications due to its versatility in

As with most chemicals, it is prudent to handle 2-Bromo-4-nitrobenzaldehyde with care due to its potential hazards. Specific data on toxicity is not available, but general safety principles for aromatic aldehydes and nitroaromatic compounds should be followed when handling this compound [, ].

These principles include:

  • Wearing gloves and safety glasses when handling
  • Working in a well-ventilated area
  • Following proper disposal procedures according to local regulations

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols, facilitating the formation of various derivatives.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Aldol Condensation: The aldehyde functionality allows it to participate in aldol condensation reactions, leading to complex organic structures .

2-Bromo-4-nitrobenzaldehyde exhibits significant biological activity, particularly in biochemical applications. It can serve as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. Notably, it has been shown to interact with kinases and transcription factors, affecting gene expression and cellular signaling processes. These interactions suggest potential applications in drug development and therapeutic interventions targeting specific biological pathways .

The synthesis of 2-Bromo-4-nitrobenzaldehyde can be achieved through several methods:

  • Nitration of 2-Bromobenzaldehyde:
    • A mixture of concentrated nitric acid and sulfuric acid is used as nitrating agents.
    • The reaction is conducted under controlled temperatures to ensure selective nitration at the desired position.
  • Bromination of 4-Nitrobenzaldehyde:
    • Bromine or N-bromosuccinimide (NBS) is employed, often in the presence of iron(III) bromide as a catalyst.
    • Careful control of reaction conditions facilitates selective bromination .
  • Chromic Acid Oxidation:
    • Starting from 2-bromo-4-nitrotoluene, chromium(VI) oxide can be used along with sulfuric acid and acetic anhydride under specific temperature conditions, followed by hydrolysis to yield 2-Bromo-4-nitrobenzaldehyde .

2-Bromo-4-nitrobenzaldehyde finds numerous applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound's unique structure allows it to be utilized in dye manufacturing processes.
  • Research: Its reactivity makes it a valuable reagent in academic and industrial research settings for developing new compounds .

Studies have demonstrated that 2-Bromo-4-nitrobenzaldehyde interacts with several biological targets:

  • It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which has implications for drug metabolism and pharmacokinetics.
  • The compound's ability to influence cellular pathways suggests its potential role in therapeutic applications, especially concerning cancer biology where altered signaling pathways are prevalent .

Several compounds share structural similarities with 2-Bromo-4-nitrobenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Bromo-2-nitrobenzaldehydeBromine at the fourth position and nitro at secondDifferent reactivity due to substituent positions
2-NitrobenzaldehydeLacks bromine; only contains nitro substituentDifferent chemical properties due to absence of bromine
4-NitrobenzaldehydeLacks bromine; only contains nitro substituentReactivity differs significantly from brominated analogs
2-Bromo-5-nitrobenzenecarbaldehydeBromine at second position; nitro at fifthSimilar reactivity but different positional effects

The uniqueness of 2-Bromo-4-nitrobenzaldehyde lies in its combination of both bromine and nitro groups, which provides a distinctive set of chemical properties that are advantageous for various synthetic applications .

XLogP3

1.9

Wikipedia

2-Bromo-4-nitrobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types